molecular formula C18H22N4O B11361603 N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide CAS No. 605639-29-0

N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B11361603
CAS No.: 605639-29-0
M. Wt: 310.4 g/mol
InChI Key: QAPLVIGWOYYAQK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrazine ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine and piperidine precursors. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Techniques such as chromatography and crystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazine derivatives, such as:

  • N-(2,3-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
  • N-(3,4-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

605639-29-0

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N4O/c1-13-9-14(2)11-16(10-13)21-18(23)15-3-7-22(8-4-15)17-12-19-5-6-20-17/h5-6,9-12,15H,3-4,7-8H2,1-2H3,(H,21,23)

InChI Key

QAPLVIGWOYYAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=CN=C3)C

solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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